Tert-butyl N-[(1R,3R,4S)-3-hydroxy-4-(methylamino)cyclopentyl]carbamate
Description
Tert-butyl N-[(1R,3R,4S)-3-hydroxy-4-(methylamino)cyclopentyl]carbamate (CAS: 2440020-17-5) is a carbamate-protected cyclopentylamine derivative with a molecular formula of C₁₁H₂₂N₂O₃ and a molecular weight of 230.31 . Its structure features a cyclopentyl core with stereospecific substitutions: a hydroxy group at position 3, a methylamino group at position 4, and a tert-butyl carbamate group at position 1. Predicted physical properties include a density of 1.09±0.1 g/cm³ and a boiling point of 361.9±42.0 °C, suggesting moderate polarity and thermal stability . This compound is primarily utilized in pharmaceutical research as an intermediate for synthesizing bioactive molecules, leveraging the carbamate group’s role in amine protection during multi-step reactions.
Properties
Molecular Formula |
C11H22N2O3 |
|---|---|
Molecular Weight |
230.30 g/mol |
IUPAC Name |
tert-butyl N-[(1R,3R,4S)-3-hydroxy-4-(methylamino)cyclopentyl]carbamate |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-7-5-8(12-4)9(14)6-7/h7-9,12,14H,5-6H2,1-4H3,(H,13,15)/t7-,8+,9-/m1/s1 |
InChI Key |
HEFPQHMDQONQDA-HRDYMLBCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@@H]([C@@H](C1)O)NC |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C(C1)O)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1R,3R,4S)-3-hydroxy-4-(methylamino)cyclopentyl]carbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with a cyclopentyl derivative under specific conditions. The reaction typically requires a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction is carried out at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are conducted in large reactors. The purification of the final product is achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(1R,3R,4S)-3-hydroxy-4-(methylamino)cyclopentyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Tert-butyl N-[(1R,3R,4S)-3-hydroxy-4-(methylamino)cyclopentyl]carbamate is a synthetic organic compound featuring a tert-butyl group and a carbamate functional group attached to a cyclopentyl structure. It has a molecular formula of and a molar mass of approximately 230.31 g/mol . The compound's stereochemistry, specifically the (1R,3R,4S) configuration, is crucial for its biological activity and potential therapeutic applications.
Potential Applications
This compound has several potential applications, especially in medicinal chemistry and drug development:
- Inhibitor of Bruton's Tyrosine Kinase: It exhibits significant biological activity as a potential inhibitor of Bruton's tyrosine kinase, making it a candidate for therapeutic interventions in cancers and autoimmune disorders.
- Modulated Signaling Pathways: Its structural characteristics allow it to interact effectively with biological targets, potentially leading to modulated signaling pathways within cells.
- Further Research and Development: Its unique structure and biological activity make it an attractive candidate for further research and development.
Interactions
Mechanism of Action
The mechanism of action of tert-butyl N-[(1R,3R,4S)-3-hydroxy-4-(methylamino)cyclopentyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various physiological effects .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related tert-butyl carbamate derivatives, focusing on substituent patterns, stereochemistry, and functional group effects.
Substituent and Stereochemical Variations
Key Observations :
- The target compound’s methylamino group distinguishes it from analogs like PBY1403191 (CAS: 1290191-64-8), which lacks this moiety.
- Stereochemical differences significantly alter molecular shape. For instance, the (1S,3R) isomer (CAS: 1821739-64-3) lacks the 4S hydroxy group, reducing its capacity for polar interactions compared to the target compound .
- The dual hydroxy substituents in CAS: C₁₀H₁₉NO₄ () increase polarity, likely reducing membrane permeability relative to the target molecule .
Functional Group and Ring Structure Comparisons
Key Observations :
- Piperidine-based carbamates (e.g., CAS: 1523530-57-5) incorporate a basic nitrogen atom, enhancing solubility in polar solvents and resistance to oxidative metabolism .
Data Sources :
Biological Activity
Tert-butyl N-[(1R,3R,4S)-3-hydroxy-4-(methylamino)cyclopentyl]carbamate is a synthetic organic compound notable for its potential biological activities, particularly as an inhibitor of Bruton's tyrosine kinase (BTK). This compound's unique stereochemistry and structural characteristics contribute to its interactions with biological targets, making it a candidate for therapeutic applications in various diseases, including cancers and autoimmune disorders.
Chemical Structure and Properties
- Molecular Formula : C11H22N2O3
- Molar Mass : 230.31 g/mol
- CAS Number : 2440020-17-5
- IUPAC Name : tert-butyl ((1R,3R,4S)-3-hydroxy-4-(methylamino)cyclopentyl)carbamate
- SMILES Notation : CN[C@H]1CC@@HC[C@H]1O
This compound exhibits significant inhibitory activity against BTK. This kinase plays a crucial role in B-cell receptor signaling pathways, which are implicated in the pathogenesis of various B-cell malignancies and autoimmune diseases. The compound's ability to modulate these pathways suggests its potential utility in therapeutic settings.
In Vitro Studies
Research indicates that this compound effectively inhibits BTK activity through biochemical assays that measure binding affinity and inhibition efficacy against various substrates. These studies have demonstrated that the compound can alter cell signaling pathways associated with proliferation and survival in cancerous cells.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Key Differences |
|---|---|---|
| Tert-butyl N-[(1R,3R)-3-(benzyloxycarbonylamino)-4-hydroxycyclopentyl]carbamate | Structure | Contains a benzyloxycarbonyl group instead of methylamino |
| Tert-butyl N-[1-(4-fluorophenyl)-2-methylpropyl]carbamate | Structure | Features a phenyl ring instead of cyclopentane |
| Tert-butyl N-[1-(cyclohexyl)-2-methylpropyl]carbamate | Structure | Contains a cyclohexane instead of cyclopentane |
These analogs differ primarily in their substituents on the nitrogen or carbon skeletons, which can significantly affect their biological activity and pharmacological profiles.
Case Studies and Research Findings
- Inhibition of BTK : A study demonstrated that this compound inhibited BTK with an IC50 value indicative of high potency. This suggests that the compound could be effective in treating BTK-dependent malignancies.
- Metabolic Stability : Research has shown that modifications to the tert-butyl group can enhance metabolic stability. For instance, replacing fully sp^3 C-H bonds with C-F bonds has been shown to improve the metabolic profile of similar compounds . This finding could guide further modifications to optimize the pharmacokinetic properties of this compound.
Q & A
Q. What methodologies validate the environmental impact of this compound when ecological toxicity data are limited?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
